

structural characterization of N-pyridinyl p-aminobenzoic acid

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Compound of Interest

Compound Name: *2-(p-Aminobenzamido)pyridine*

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An In-depth Technical Guide on the Structural Characterization of N-pyridinyl p-Aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of N-pyridinyl p-aminobenzoic acid, a molecule of interest in medicinal chemistry and materials science. The document outlines the key analytical techniques employed to elucidate its three-dimensional structure, spectroscopic fingerprint, and molecular formula. Detailed experimental protocols are provided alongside structured data for clarity and reproducibility.

Introduction

N-pyridinyl p-aminobenzoic acid is a derivative of p-aminobenzoic acid (PABA), a well-known biosynthetic intermediate. The introduction of a pyridinyl group can significantly alter the molecule's physicochemical properties, such as its solubility, crystal packing, and potential for intermolecular interactions like hydrogen bonding. These characteristics are critical for drug design and the development of novel materials. Accurate structural characterization is the foundation for understanding its structure-activity relationship (SAR) and potential applications. This guide details the primary methods for this characterization: single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[\[1\]](#)[\[2\]](#)[\[3\]](#) This technique provides detailed information on bond lengths, bond angles, and the overall molecular conformation, as well as how molecules pack together in the crystal lattice.

Data Presentation: Crystallographic Parameters

While specific crystallographic data for N-pyridinyl p-aminobenzoic acid is not publicly available, the following table presents data for a closely related structure, Pyridin-4-ylmethyl 4-aminobenzoate, and various polymorphs of the parent p-aminobenzoic acid (PABA) to provide representative values.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Parameter	Pyridin-4-ylmethyl 4- aminobenzoate [4]	p-Aminobenzoic Acid (α -form) [6]	p-Aminobenzoic Acid (β -form) [6]
Chemical Formula	$C_{13}H_{12}N_2O_2$	$C_7H_7NO_2$	$C_7H_7NO_2$
Crystal System	Orthorhombic	Monoclinic	Monoclinic
Space Group	$Pna2_1$	$P2_1/n$	$P2_1/n$
a (Å)	11.1735(16)	18.562	6.243
b (Å)	8.3548(13)	3.732	8.457
c (Å)	12.3831(17)	18.568	12.365
α (°) **	90	90	90
β (°)	90	90.0	90.0
γ (°)	90	90	90
Volume (Å ³) **	1156.0(3)	-	-
Z (molecules/unit cell)	4	2	1

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure involves three fundamental steps: crystal growth, data collection, and structure solution/refinement.[1][7]

- Crystal Growth:

- High-purity N-pyridinyl p-aminobenzoic acid is required. The compound should be dissolved in a suitable solvent or solvent mixture in which it is moderately soluble.[8]
- Slow evaporation is a common technique. A nearly saturated solution is prepared, filtered to remove dust particles, and left in a vibration-free environment, allowing the solvent to evaporate slowly over several days to weeks.[8]
- Alternatively, liquid diffusion can be employed, where a precipitant is carefully layered over a solution of the compound, inducing slow crystallization at the interface.[8]
- The goal is to obtain a single crystal of adequate size (typically >0.1 mm in all dimensions) and quality, free from significant defects.[1]

- Data Collection:

- A suitable single crystal is mounted on a goniometer head.
- The crystal is placed in an intense, monochromatic X-ray beam using a diffractometer.
- The crystal is cooled, typically to around 100 K, to minimize thermal vibrations of the atoms.
- The diffractometer rotates the crystal while exposing it to X-rays, and a detector records the intensities and positions of the diffracted beams.

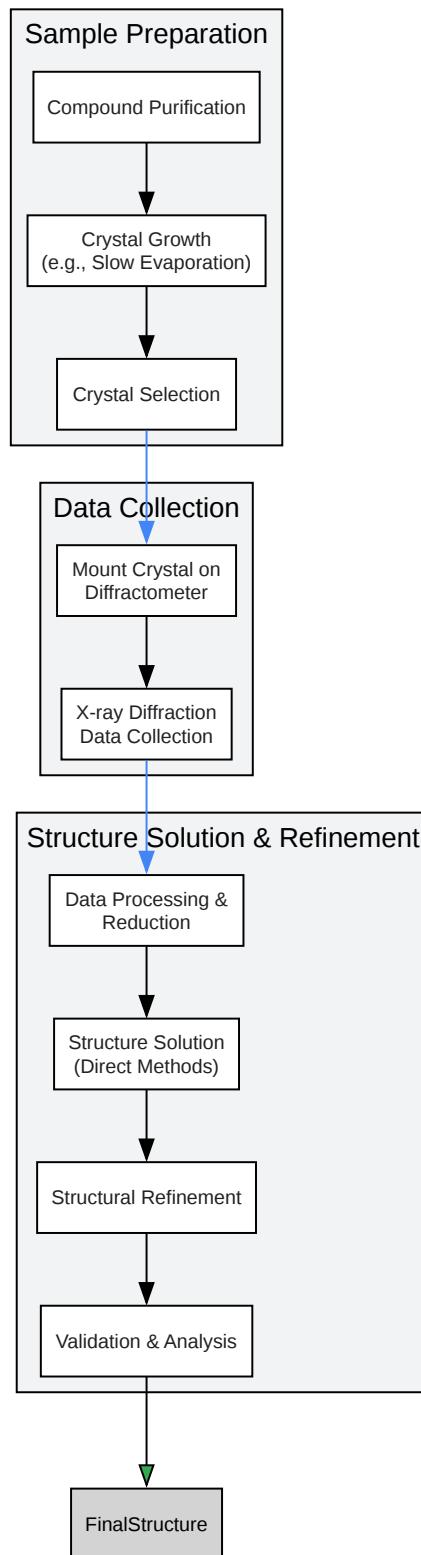
- Structure Solution and Refinement:

- The diffraction data is processed to yield a set of reflection intensities.
- The crystal system and space group are determined from the diffraction pattern's symmetry.
- Initial atomic positions are determined using direct methods or Patterson methods.[1]

- The structural model is then refined against the experimental data, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction patterns.

Visualization: X-ray Crystallography Workflow

Workflow for Single-Crystal X-ray Diffraction

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Caption: A flowchart illustrating the major stages of single-crystal X-ray structure determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms (primarily ^1H and ^{13}C) within a molecule.^[9] It is used to confirm the molecular structure, identify the number and types of protons and carbons, and understand connectivity.

Data Presentation: Representative NMR Data

The following table shows representative chemical shifts for key functional groups found in N-pyridinyl p-aminobenzoic acid, based on data for related compounds.^[10] Actual values will depend on the specific isomer and experimental conditions.

Nucleus	Functional Group	Expected Chemical Shift (δ , ppm)
^1H	Aromatic (Benzoic Ring)	6.5 - 8.5
^1H	Aromatic (Pyridine Ring)	7.0 - 9.0
^1H	Amine (N-H)	5.0 - 9.0 (broad)
^1H	Carboxylic Acid (O-H)	10.0 - 13.0 (broad)
^{13}C	Aromatic (C)	110 - 155
^{13}C	Aromatic (C-N)	140 - 160
^{13}C	Aromatic (C-COOH)	120 - 135
^{13}C	Carboxylic Acid (C=O)	165 - 180

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation:^{[11][12]}
 - For a standard ^1H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).^[11] For ^{13}C NMR, a more concentrated sample (50-100 mg) is often required.^[11]
 - The sample should be fully dissolved. If particulates are present, the solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

[\[11\]](#)[\[12\]](#)

- An internal standard, such as tetramethylsilane (TMS), may be added for precise chemical shift referencing.[\[11\]](#)
- Data Acquisition:[\[13\]](#)
 - The NMR tube is placed in the spectrometer's magnet.
 - The magnetic field is optimized through a process called shimming to ensure homogeneity.[\[13\]](#)
 - For ^1H NMR, a series of radiofrequency pulses are applied, and the resulting signal (Free Induction Decay, FID) is recorded. Acquisition is typically fast (a few minutes).
 - For ^{13}C NMR, due to the low natural abundance of the ^{13}C isotope, many more scans are required, and the experiment can take from 20 minutes to several hours.[\[11\]](#)
- Data Processing:
 - The FID is converted into a spectrum using a Fourier Transform (FT).
 - The spectrum is phased, baseline corrected, and referenced to the solvent or internal standard peak.
 - Integration of the ^1H signals provides the relative ratio of protons in different environments.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy (typically to four or five decimal places).[\[14\]](#)[\[15\]](#)
This allows for the unambiguous determination of the molecular formula.

Data Presentation: Molecular Mass Data

Parameter	Value for N-pyridinyl p-aminobenzoic acid
Chemical Formula	<chem>C12H10N2O2</chem>
Nominal Mass	214 Da
Monoisotopic Mass (Exact)	214.0742 Da
Expected HRMS Result [M+H] ⁺	214.0742 + 1.0078 = 215.0820 Da

Experimental Protocol: HRMS Analysis

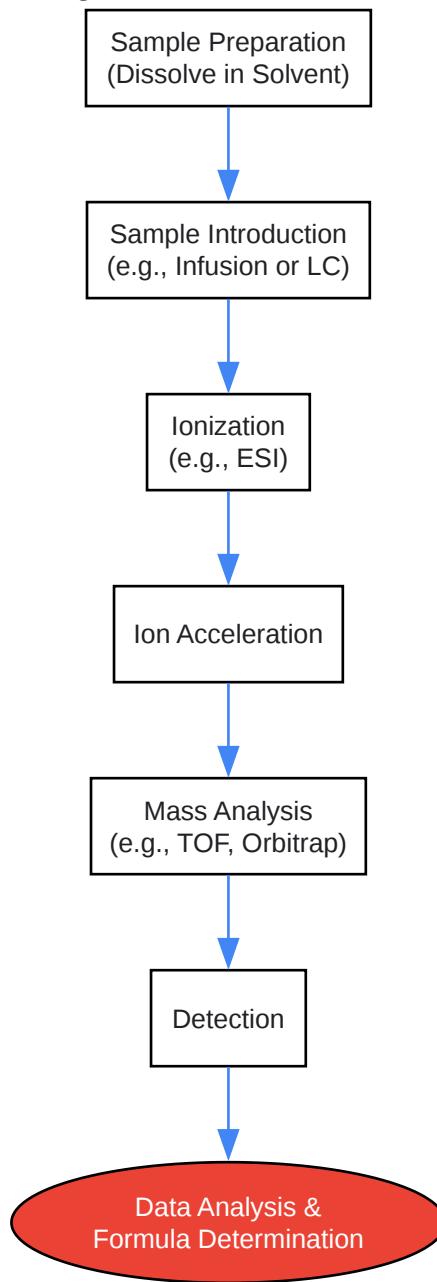
The fundamental process involves ionization, mass analysis, and detection.[14][15]

- Sample Introduction and Ionization:
 - A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
 - The solution is introduced into the mass spectrometer.
 - An ionization technique, such as Electrospray Ionization (ESI), is used to convert the neutral molecules into ions in the gas phase with minimal fragmentation.
- Mass Analysis:
 - The generated ions are accelerated into a mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.[16]
 - These analyzers separate ions based on their mass-to-charge ratio (m/z) with extremely high resolution.[15]
- Detection and Data Analysis:
 - An ion detector records the arrival of the separated ions.
 - The instrument's software calculates the precise m/z values.

- This experimental mass is compared to the theoretical masses of possible elemental formulas to confirm the molecular formula of the compound.[17]

Visualization: HRMS Analysis Workflow

Workflow for High-Resolution Mass Spectrometry



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Caption: A simplified schematic of the process flow in a typical HRMS experiment.

Conclusion

The structural characterization of N-pyridinyl p-aminobenzoic acid is achieved through a synergistic combination of analytical techniques. Single-crystal X-ray diffraction provides unparalleled detail on the solid-state structure, while NMR spectroscopy confirms the chemical structure and connectivity in solution. Finally, high-resolution mass spectrometry validates the elemental composition with high precision. The protocols and data presented in this guide serve as a comprehensive resource for researchers engaged in the synthesis, analysis, and application of this and related compounds.

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